molecular formula C15H12ClN3O2S B11041415 1-(4-Chloro-phenyl)-3-(4-methyl-pyrimidin-2-ylsulfanyl)-pyrrolidine-2,5-dione

1-(4-Chloro-phenyl)-3-(4-methyl-pyrimidin-2-ylsulfanyl)-pyrrolidine-2,5-dione

Cat. No.: B11041415
M. Wt: 333.8 g/mol
InChI Key: XRJNXVIMRHXSJQ-UHFFFAOYSA-N
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Description

1-(4-Chloro-phenyl)-3-(4-methyl-pyrimidin-2-ylsulfanyl)-pyrrolidine-2,5-dione is a synthetic organic compound It is characterized by the presence of a pyrrolidine-2,5-dione core, substituted with a 4-chloro-phenyl group and a 4-methyl-pyrimidin-2-ylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-phenyl)-3-(4-methyl-pyrimidin-2-ylsulfanyl)-pyrrolidine-2,5-dione typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the pyrrolidine-2,5-dione core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 4-chloro-phenyl group: This step might involve a nucleophilic substitution reaction where a chloro-phenyl derivative reacts with the pyrrolidine-2,5-dione intermediate.

    Attachment of the 4-methyl-pyrimidin-2-ylsulfanyl group: This could be done through a thiolation reaction, where a pyrimidine derivative is reacted with a thiol reagent to introduce the sulfanyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-phenyl)-3-(4-methyl-pyrimidin-2-ylsulfanyl)-pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions could be used to remove or alter specific functional groups.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the chloro-phenyl and pyrimidin-2-ylsulfanyl groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.

Scientific Research Applications

1-(4-Chloro-phenyl)-3-(4-methyl-pyrimidin-2-ylsulfanyl)-pyrrolidine-2,5-dione may have several applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.

    Industry: Use in the development of new materials or as a precursor in chemical manufacturing.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chloro-phenyl)-3-(pyrimidin-2-ylsulfanyl)-pyrrolidine-2,5-dione: Lacks the methyl group on the pyrimidine ring.

    1-(4-Methyl-phenyl)-3-(4-methyl-pyrimidin-2-ylsulfanyl)-pyrrolidine-2,5-dione: Substitutes the chloro group with a methyl group on the phenyl ring.

Uniqueness

1-(4-Chloro-phenyl)-3-(4-methyl-pyrimidin-2-ylsulfanyl)-pyrrolidine-2,5-dione is unique due to the specific combination of substituents, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C15H12ClN3O2S

Molecular Weight

333.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-(4-methylpyrimidin-2-yl)sulfanylpyrrolidine-2,5-dione

InChI

InChI=1S/C15H12ClN3O2S/c1-9-6-7-17-15(18-9)22-12-8-13(20)19(14(12)21)11-4-2-10(16)3-5-11/h2-7,12H,8H2,1H3

InChI Key

XRJNXVIMRHXSJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1)SC2CC(=O)N(C2=O)C3=CC=C(C=C3)Cl

solubility

>50.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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